Docosatrienoic Acid Docosatrienoic Acid (13Z,16Z,19Z)-docosatrienoic acid is a long-chain omega-3 fatty acid that is docosanoic acid having three double bonds located at positions 13, 16 and 19 (the (13Z,16Z,19Z-geoisomer). It is an omega-3 fatty acid and a docosatrienoic acid. It is a conjugate acid of a (13Z,16Z,19Z)-docosatrienoate.
Docosatrienoic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and exactly 3 double bonds. Double bonds for docosatrienoic acid can be originating from either the (3rd, 6th and 9th), the (5th, 11th and 17th), the (7th, 13th and 19th) or the (9th, 12th and 15th) positions from the methyl end.
Brand Name: Vulcanchem
CAS No.: 28845-86-5
VCID: VC21252829
InChI: InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-
SMILES: CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O
Molecular Formula: C22H38O2
Molecular Weight: 334.5 g/mol

Docosatrienoic Acid

CAS No.: 28845-86-5

Cat. No.: VC21252829

Molecular Formula: C22H38O2

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

Docosatrienoic Acid - 28845-86-5

Specification

Description (13Z,16Z,19Z)-docosatrienoic acid is a long-chain omega-3 fatty acid that is docosanoic acid having three double bonds located at positions 13, 16 and 19 (the (13Z,16Z,19Z-geoisomer). It is an omega-3 fatty acid and a docosatrienoic acid. It is a conjugate acid of a (13Z,16Z,19Z)-docosatrienoate.
Docosatrienoic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and exactly 3 double bonds. Double bonds for docosatrienoic acid can be originating from either the (3rd, 6th and 9th), the (5th, 11th and 17th), the (7th, 13th and 19th) or the (9th, 12th and 15th) positions from the methyl end.
CAS No. 28845-86-5
Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
IUPAC Name (13Z,16Z,19Z)-docosa-13,16,19-trienoic acid
Standard InChI InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-
Standard InChI Key WBBQTNCISCKUMU-PDBXOOCHSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O
SMILES CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O
Canonical SMILES CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O

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